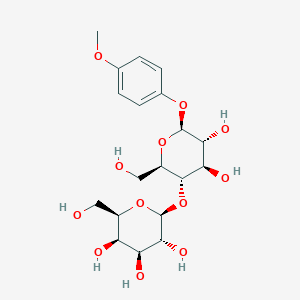

![molecular formula C15H21F3O B115390 Octyl [2-(trifluoromethyl)phenyl] ether CAS No. 155056-55-6](/img/structure/B115390.png)

Octyl [2-(trifluoromethyl)phenyl] ether

Overview

Description

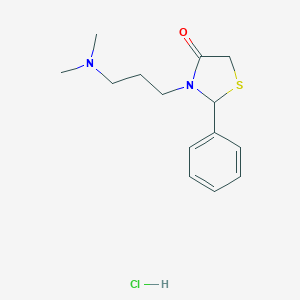

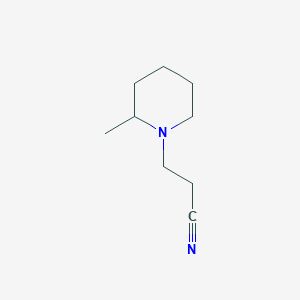

“Octyl [2-(trifluoromethyl)phenyl] ether” is a synthetic compound with the molecular formula C15H21F3O . It is also known as 2-(Octyloxy)benzotrifluoride or ETH 5406 . It is used in the chemical industry due to its unique physicochemical properties.

Molecular Structure Analysis

The molecular structure of “Octyl [2-(trifluoromethyl)phenyl] ether” consists of an octyl group (C8H17), a phenyl group (C6H5), and a trifluoromethyl group (CF3) attached to an oxygen atom .Physical And Chemical Properties Analysis

“Octyl [2-(trifluoromethyl)phenyl] ether” has a molecular weight of 274.32 . It has a refractive index of 1.456 and a density of 1.06 g/mL at 20°C . It is highly soluble in organic solvents.Scientific Research Applications

Electrochemical Sensing

Octyl [2-(trifluoromethyl)phenyl] ether: is utilized as a plasticizer in membranes for electrodes due to its high dielectric constant . This property is crucial for enhancing the sensitivity and selectivity of electrochemical sensors. The compound’s ability to dissolve ionic species effectively makes it an excellent medium for transferring charges in electrochemical detection systems.

Organic Synthesis Solvent

In organic chemistry, this ether serves as a solvent for various reactions. Its polarity and stability under reaction conditions make it suitable for conducting reactions that require a non-aqueous medium. It helps in dissolving reactants and can influence the rate and selectivity of the reactions.

Medicinal Chemistry

The trifluoromethyl group in this compound is of particular interest in medicinal chemistry. It can improve the metabolic stability and bioavailability of pharmaceuticals. Researchers utilize this ether in the synthesis of bioactive molecules where the introduction of a trifluoromethyl group is desired .

High-Dielectric Material

Due to its high dielectric constant, Octyl [2-(trifluoromethyl)phenyl] ether is researched for use in high-dielectric materials. These materials are essential in electronics for storing electric energy, and this compound could enhance the performance of capacitors and other energy storage devices .

Pesticide Development

The compound’s structural features make it a candidate for developing novel pesticides. The trifluoromethyl group can confer unique properties to pesticides, such as increased potency or specific mode of action against pests .

Coupling Agent in Chemical Reactions

This ether acts as a coupling agent in chemical syntheses, facilitating the union of two compounds to form a larger molecule. Its role is critical in forming complex molecules, especially in the synthesis of large, biologically active compounds.

properties

IUPAC Name |

1-octoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3O/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(16,17)18/h7-8,10-11H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERRBVYEVFOYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402327 | |

| Record name | Octyl [2-(trifluoromethyl)phenyl] ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octyl [2-(trifluoromethyl)phenyl] ether | |

CAS RN |

155056-55-6 | |

| Record name | Octyl [2-(trifluoromethyl)phenyl] ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

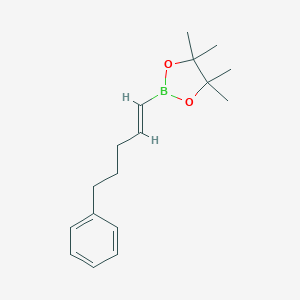

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)

acetate](/img/structure/B115330.png)

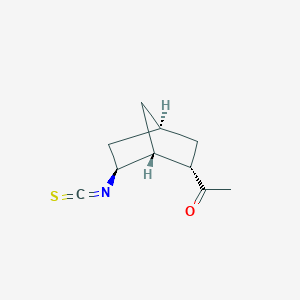

![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)